N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and an acetamide group substituted with a 2,5-dimethylphenyl ring. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its electron-deficient nature, metabolic stability, and ability to engage in hydrogen bonding, making it a privileged structure in drug discovery. The 2,5-dimethylphenyl group may improve lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-4-11(2)13(7-10)17-14(20)8-15-18-19-16(21-15)12-5-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXREJDEVAWLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NN=C(O2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring and the propanamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these
Biological Activity
N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 1286709-54-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 313.4 g/mol. The structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | PC-3 | 0.80 | |
| Compound D | HCT116 | 0.87 |
These values suggest that compounds containing the oxadiazole structure can effectively inhibit cancer cell growth.
The mechanisms through which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Key Enzymes : Some studies have shown that oxadiazole derivatives can inhibit enzymes like EGFR and Src kinase, which are critical in cancer progression .
- Molecular Docking Studies : Computational studies suggest strong binding affinities with target proteins involved in cancer signaling pathways .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical models:
- Study on MDA-MB-435 (Melanoma) : A derivative exhibited a growth percentage (GP) inhibition of 6.82% at a concentration of .
- Evaluation Against Multiple Cancer Types : Compounds were screened against various cell lines including leukemia and ovarian cancer, showing promising results in inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological properties of N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide and its analogs:
Key Structural and Functional Comparisons
Substituent Effects on Oxadiazole Core :
- Thiophene vs. Indole/Benzofuran/Thiazole :
- Thiophene (target compound) offers sulfur-based aromaticity and moderate electron-withdrawing effects. Thiazole-containing analogs (e.g., ) may improve metabolic stability via nitrogen incorporation.
Amide Chain Variations :
- Acetamide vs. Propanamide : Propanamide derivatives (e.g., 7f, ) exhibit longer alkyl chains, increasing lipophilicity (logP) and possibly membrane permeability compared to acetamides.
Phenyl Ring Substitutions: Position of Methyl Groups: The 2,5-dimethylphenyl group (target compound) may confer steric and electronic effects distinct from 2,6-dimethyl () or 2,4-dimethyl () analogs.
Physicochemical Properties :
- Molecular weights range from ~335–458 g/mol. Thiazole- and benzofuran-containing derivatives () have higher molecular weights due to additional heteroatoms or halogens.
- Melting points for thiazole derivatives (134–178°C, ) suggest moderate crystallinity, influenced by hydrogen bonding from thiazole NH₂ groups.
Q & A
Q. What are the standard synthetic routes for preparing N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a pre-formed 1,3,4-oxadiazole intermediate with a substituted acetamide. For example, chloroacetyl chloride can react with a thiophene-containing oxadiazole precursor under reflux in triethylamine (TEA) to form the acetamide bond . Key optimization parameters include:
- Temperature : Maintaining reflux (~80–100°C) to ensure activation of chloroacetyl chloride.
- Solvent : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates.
- Catalyst : Sodium hydride (NaH) can accelerate coupling reactions in anhydrous conditions .
Yields >70% are achievable with strict moisture control and TLC monitoring .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene (δ 6.8–7.5 ppm), oxadiazole (C=N at ~160 ppm), and acetamide (NH at ~10 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~370 for C₁₈H₁₆N₃O₂S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What functional groups dominate its reactivity, and how do they influence downstream applications?
- Methodological Answer : Key functional groups include:
- 1,3,4-Oxadiazole Ring : Electron-deficient, participates in nucleophilic substitutions (e.g., with amines or thiols) .
- Thiophene Moiety : Enhances π-π stacking with biological targets (e.g., enzymes) and enables electrophilic aromatic substitutions .
- Acetamide Linker : Provides hydrogen-bonding sites for target binding, critical in drug design .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from:
- Metabolic Instability : Use metabolic profiling (e.g., liver microsome assays) to identify rapid degradation pathways .
- Solubility Issues : Measure logP (octanol-water partition coefficient); if logP >3, formulate with cyclodextrins or PEGylation to improve bioavailability .
- Off-Target Effects : Employ proteome-wide binding assays (e.g., thermal shift assays) to identify unintended interactions .
Q. What computational strategies are effective for predicting its mechanism of action against specific biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinases). The oxadiazole’s electron-deficient ring often binds catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity .
Q. How do structural modifications (e.g., replacing thiophen-3-yl with phenyl) alter its pharmacological profile?
- Methodological Answer : Comparative studies show:
- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances binding to metalloenzymes (e.g., HDACs) but reduces metabolic stability compared to phenyl .
- Data Table :
| Substituent | Target Affinity (IC₅₀, nM) | Metabolic Half-Life (h) |
|---|---|---|
| Thiophen-3-yl | 120 ± 15 | 2.1 ± 0.3 |
| Phenyl | 450 ± 30 | 4.8 ± 0.5 |
| Source: Analogous compounds from |
Q. What experimental designs mitigate challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce exothermic risks during chloroacetyl chloride reactions .
- Workup Optimization : Replace column chromatography with solvent trituration (e.g., using pet-ether) for large batches .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
